molecular formula C14H13N5O7S B11023804 N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B11023804
M. Wt: 395.35 g/mol
InChI Key: BJFJFSCRHUWDAZ-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H13N5O7S and a molecular weight of 395.353 g/mol . This compound is characterized by the presence of a dinitrophenyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is unique due to the presence of both dinitrophenyl and sulfonyl groups, which confer distinct chemical properties. These groups enhance its reactivity and solubility, making it a valuable compound in various research applications .

Biological Activity

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes both dinitrophenyl and sulfonyl groups. This compound has gained attention in various fields of research due to its potential biological activities and applications.

  • Molecular Formula : C14H13N5O7S
  • Molecular Weight : 395.35 g/mol
  • IUPAC Name : N-[4-[(2,4-dinitroanilino)sulfamoyl]phenyl]acetamide
  • InChI Key : BJFJFSCRHUWDAZ-UHFFFAOYSA-N

The presence of the dinitrophenyl group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonyl group enhances the compound's solubility and reactivity, facilitating its interaction with biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dinitrophenyl moiety can participate in electrophilic aromatic substitution reactions, while the sulfonamide functionality can engage in hydrogen bonding and ionic interactions with biological macromolecules.

Research Findings

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing hydrazine groups have shown effectiveness against various bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. Research suggests that the sulfonamide group may play a crucial role in enzyme inhibition by mimicking substrates or cofactors necessary for enzymatic activity. This property is particularly relevant in the development of drugs targeting metabolic pathways in pathogens.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamideModerate antimicrobial activityContains a nitrobenzoyl group
N-(4-{[2-(3,4-dimethylanilino)sulfonyl]phenyl)acetamideAntitumor propertiesMethyl substitutions enhance activity

The uniqueness of this compound lies in its dual functional groups, which not only enhance its reactivity but also broaden its potential applications in medicinal chemistry.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating effective inhibition at low concentrations.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations resulted in dose-dependent cell death. Flow cytometry analysis confirmed the induction of apoptosis, supporting the potential use of this compound as an anticancer agent.

Properties

Molecular Formula

C14H13N5O7S

Molecular Weight

395.35 g/mol

IUPAC Name

N-[4-[(2,4-dinitroanilino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N5O7S/c1-9(20)15-10-2-5-12(6-3-10)27(25,26)17-16-13-7-4-11(18(21)22)8-14(13)19(23)24/h2-8,16-17H,1H3,(H,15,20)

InChI Key

BJFJFSCRHUWDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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